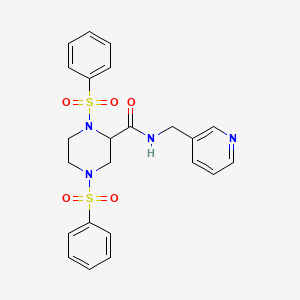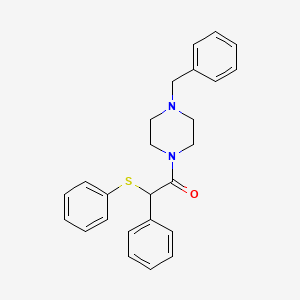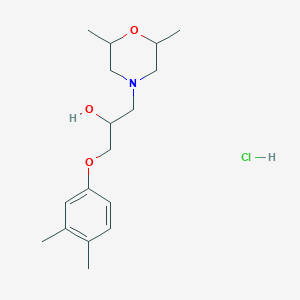
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloroacetamide
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloroacetamide is an organic compound that features a benzodioxole moiety linked to a dichloroacetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloroacetamide typically involves the reaction of piperonylamine with dichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
Starting Materials: Piperonylamine and dichloroacetyl chloride.
Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Product Isolation: The product is isolated by standard workup procedures, including washing with water, drying over anhydrous sodium sulfate, and purification by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and safety of the process by providing better control over reaction conditions and heat management.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloroacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The dichloroacetamide group can participate in nucleophilic substitution reactions, where nucleophiles replace one or both chlorine atoms.
Oxidation and Reduction: The benzodioxole moiety can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic Substitution: Substituted amides with various nucleophiles.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives of the benzodioxole moiety.
Hydrolysis: Carboxylic acids and amines.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloroacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties due to its ability to interfere with cellular processes.
Materials Science: The compound can be used as a building block for the synthesis of polymers and other materials with specific properties.
Biological Studies: Its interactions with biological molecules make it a candidate for studying enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloroacetamide involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the dichloroacetamide group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of their activity . This dual interaction mechanism makes it a versatile compound for various biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloroacetamide is unique due to its combination of a benzodioxole moiety and a dichloroacetamide group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3/c11-9(12)10(14)13-4-6-1-2-7-8(3-6)16-5-15-7/h1-3,9H,4-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTGSFBYRFTEOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298516 | |
| Record name | N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39084-98-5 | |
| Record name | NSC123820 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123820 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5200620.png)

![1-(3-methylphenyl)-3-(3-nitrophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B5200627.png)
![2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol](/img/structure/B5200633.png)
![7,8-bis[(2-methylprop-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5200640.png)
![N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)furan-2-carboxamide](/img/structure/B5200643.png)

![1-[(4-methylphenoxy)acetyl]-4-(2-nitrobenzyl)piperazine oxalate](/img/structure/B5200646.png)
![N-[4-(N-{[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5200649.png)
![8-chloro-2-phenyl-N'-[1-(4-propoxyphenyl)pentylidene]-4-quinolinecarbohydrazide](/img/structure/B5200660.png)
![N-[(5-chloro-2-thienyl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5200671.png)
![11-(3-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5200688.png)

